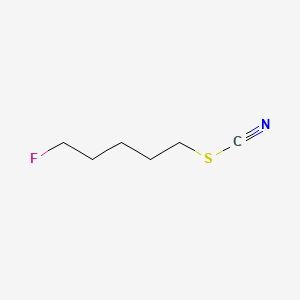

5-Fluoropentyl thiocyanate

CAS No.: 661-18-7

Cat. No.: VC20422030

Molecular Formula: C6H10FNS

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 661-18-7 |

|---|---|

| Molecular Formula | C6H10FNS |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 5-fluoropentyl thiocyanate |

| Standard InChI | InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |

| Standard InChI Key | QHACRDBQKDNTBY-UHFFFAOYSA-N |

| Canonical SMILES | C(CCF)CCSC#N |

Introduction

Synthesis and Preparation

General Synthetic Strategies

Thiocyanates are typically synthesized via nucleophilic substitution or radical-mediated pathways . For 5-fluoropentyl thiocyanate, plausible routes include:

Nucleophilic Displacement

Reaction of 5-fluoro-1-pentanol with thiocyanogen (SCN)₂ or metal thiocyanates (e.g., KSCN, NaSCN) under acidic conditions:

This method mirrors protocols used for synthesizing 4,4,5,5,5-pentafluoropentyl thiocyanate, where fluorinated alcohols react with KSCN in the presence of CuCl and K₂S₂O₈ .

Radical Thiocyanation

Photocatalytic or thermal radical pathways enable direct C–H thiocyanation of alkanes. For instance, iridium-based photocatalysts (e.g., fac-Ir(ppy)₃) under blue LED irradiation have been used to introduce SCN groups into aliphatic systems . Applied to 5-fluoropentane, this could yield the target compound.

Challenges and Optimization

-

Fluorine Reactivity: The electron-withdrawing nature of fluorine may hinder nucleophilic substitution, necessitating elevated temperatures or polar solvents (e.g., DMF, THF).

-

Purification: Fluorinated thiocyanates often require chromatographic separation due to their volatility and sensitivity to hydrolysis .

Physicochemical Properties

Molecular and Spectroscopic Data

While experimental data for 5-fluoropentyl thiocyanate are scarce, Table 1 extrapolates properties from analogous compounds:

Table 1: Inferred Physicochemical Properties of 5-Fluoropentyl Thiocyanate

Stability and Reactivity

-

Thermal Stability: Fluorinated thiocyanates decompose above 200°C, releasing HCN and sulfur oxides .

-

Hydrolytic Sensitivity: The SCN group hydrolyzes slowly in aqueous acid to form HSCN and alcohols .

Research Findings and Applications

Biological Activity

Thiocyanates exhibit diverse bioactivities, including antitumor, antifungal, and enzyme inhibitory effects . Although 5-fluoropentyl thiocyanate remains untested, related compounds such as selenocyanocholestanic steroids and thiocyanated heterocycles show promise:

-

Anticancer Potential: Selenium-aspirin derivatives (e.g., 6) demonstrate 10-fold greater potency than 5-fluorouracil against colorectal cancer cells . Fluorination enhances membrane permeability, a trait likely shared by 5-fluoropentyl thiocyanate.

-

Enzyme Inhibition: Thiocyanated heterocycles inhibit human carbonic anhydrase and acetylcholinesterase at nanomolar concentrations .

Materials Science Applications

-

Polymer Modification: Thiocyanate groups participate in click chemistry, enabling functionalization of fluoropolymers for coatings or drug delivery systems.

-

Liquid Crystals: Fluorinated thiocyanates may serve as mesogens due to their anisotropic molecular structure.

Comparative Analysis with Related Compounds

Table 2: Comparison of 5-Fluoropentyl and Pentafluoropentyl Thiocyanates

| Property | 5-Fluoropentyl Thiocyanate | 4,4,5,5,5-Pentafluoropentyl Thiocyanate |

|---|---|---|

| Molecular Formula | C₆H₁₀FNS | C₆H₆F₅NS |

| Molecular Weight | 147.21 g/mol | 219.18 g/mol |

| Fluorine Substitution | Monosubstituted | Penta-substituted |

| Reactivity | Moderate | High (due to electron-withdrawing F) |

| Applications | Drug intermediates | Specialty fluoropolymers |

Future Perspectives

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume